molecular formula C10H18O3 B1391522 Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate CAS No. 834914-39-5

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Cat. No. B1391522
M. Wt: 186.25 g/mol
InChI Key: CHMBRLRRLJHXRK-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.25 g/mol . The IUPAC name for this compound is ethyl 1-(hydroxymethyl)cyclohexanecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is 1S/C10H18O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h11H,2-8H2,1H3 . The canonical SMILES structure is CCOC(=O)C1(CCCCC1)CO .


Physical And Chemical Properties Analysis

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate has a molecular weight of 186.25 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its relative lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 46.5 Ų . The compound has a complexity of 171 .

Scientific Research Applications

  • Synthesis and Conformational Study in Organic Chemistry : Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate has been utilized in the synthesis of cyclohexane nucleosides. These nucleosides were synthesized using conjugated addition reactions and hydroboration of cyclohexenyl precursors. However, the resulting compounds showed no antiviral activity, which was attributed to their molecular conformation as determined by NMR and X-ray analysis (Maurinsh et al., 1997).

  • Enantioselective Synthesis : The compound has been used in enantioselective synthesis processes. For instance, a practical method for large-scale preparation of optically pure ethyl 2-amino-1-cyclohexanecarboxylate was developed, showcasing the compound's utility in creating enantiopure substances (Xu et al., 1997).

  • Ring-Opening Polymerization in Polymer Chemistry : In polymer chemistry, ethyl 1-(hydroxymethyl)cyclohexanecarboxylate derivatives have been used in enzymatic catalysis for oxidative polymerization. The polymerization was achieved using horseradish peroxidase as a catalyst, demonstrating the compound's potential in the field of sustainable polymer synthesis (Pang et al., 2003).

  • Synthesis of Fluoren-9-ones in Organic Synthesis : Ethyl cyclohexene-1-carboxylate, a related compound, has been used in the synthesis of fluoren-9-ones. This synthesis involves a reaction with aromatic substrates, highlighting the role of this class of compounds in facilitating complex organic reactions (Ramana et al., 1993).

  • Ethylene Biosynthesis Research : The compound has been used in the synthesis of analogues of precursors to the plant growth hormone ethylene. Such research is crucial in understanding plant biology and developing agricultural technologies (Pirrung et al., 1989).

  • Photoreactivity in Organic Chemistry : The compound has been used to study photochemical reactions, such as photodecarboxylation and transesterification. These studies are essential in understanding light-induced chemical processes (Mori et al., 2000).

Safety And Hazards

The compound has been assigned the hazard statements H227, H315, H319, H335 . These indicate that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMBRLRRLJHXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672985
Record name Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

CAS RN

834914-39-5
Record name Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834914-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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